molecular formula C36H66O4S6 B8230801 alpha-[2-[[(Dodecylthio)thioxomethyl]thio]-2-methyl-1-oxopropyl]-omega-[2-[[(dodecylthio)thioxomethyl]thio]-2-methyl-1-oxopropoxy]-poly(oxy-1,2-ethanediyl) CAS No. 946617-97-6

alpha-[2-[[(Dodecylthio)thioxomethyl]thio]-2-methyl-1-oxopropyl]-omega-[2-[[(dodecylthio)thioxomethyl]thio]-2-methyl-1-oxopropoxy]-poly(oxy-1,2-ethanediyl)

Cat. No.: B8230801
CAS No.: 946617-97-6
M. Wt: 755.3 g/mol
InChI Key: CRKQXEWTQHHKMF-UHFFFAOYSA-N
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Description

Alpha-[2-[[(Dodecylthio)thioxomethyl]thio]-2-methyl-1-oxopropyl]-omega-[2-[[(dodecylthio)thioxomethyl]thio]-2-methyl-1-oxopropoxy]-poly(oxy-1,2-ethanediyl) is a complex organic compound that features multiple thioether and ester functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of alpha-[2-[[(Dodecylthio)thioxomethyl]thio]-2-methyl-1-oxopropyl]-omega-[2-[[(dodecylthio)thioxomethyl]thio]-2-methyl-1-oxopropoxy]-poly(oxy-1,2-ethanediyl) typically involves multiple steps:

    Formation of Thioether Groups: The initial step involves the reaction of dodecylthiol with a suitable thioester precursor under basic conditions to form the thioether linkages.

    Esterification: The intermediate product is then subjected to esterification reactions with poly(oxy-1,2-ethanediyl) derivatives to form the final compound.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve:

    Batch Reactors: For precise control over reaction conditions.

    Continuous Flow Reactors: For large-scale production, ensuring consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The thioether groups can undergo oxidation to form sulfoxides or sulfones.

    Reduction: The ester groups can be reduced to alcohols under suitable conditions.

    Substitution: The thioether groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Alkyl halides, thiols.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of alcohols.

    Substitution: Formation of new thioether derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions.

    Polymer Science: It can be incorporated into polymer matrices to modify their properties.

Biology

    Drug Delivery: Potential use in drug delivery systems due to its amphiphilic nature.

    Bioconjugation: Can be used to link biomolecules for various applications.

Medicine

    Therapeutics: Potential use in the development of new therapeutic agents.

    Diagnostics: Can be used in diagnostic assays due to its unique chemical properties.

Industry

    Lubricants: Used as an additive in lubricants to enhance performance.

    Surfactants: Can be used in formulations of surfactants for various applications.

Mechanism of Action

The compound exerts its effects through interactions with various molecular targets:

    Enzyme Inhibition: The thioether groups can interact with enzyme active sites, leading to inhibition.

    Membrane Interaction: The amphiphilic nature allows it to interact with cell membranes, affecting their properties.

Comparison with Similar Compounds

Similar Compounds

    Poly(oxy-1,2-ethanediyl) derivatives: Similar in structure but may lack the thioether groups.

    Thioether-containing compounds: Similar in functional groups but may differ in overall structure.

Uniqueness

    Functional Group Diversity: The presence of both thioether and ester groups makes it unique.

    Amphiphilic Nature: The combination of hydrophobic and hydrophilic segments provides unique properties.

Properties

IUPAC Name

2-(2-dodecylsulfanylcarbothioylsulfanyl-2-methylpropanoyl)oxyethyl 2-dodecylsulfanylcarbothioylsulfanyl-2-methylpropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H66O4S6/c1-7-9-11-13-15-17-19-21-23-25-29-43-33(41)45-35(3,4)31(37)39-27-28-40-32(38)36(5,6)46-34(42)44-30-26-24-22-20-18-16-14-12-10-8-2/h7-30H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRKQXEWTQHHKMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCSC(=S)SC(C)(C)C(=O)OCCOC(=O)C(C)(C)SC(=S)SCCCCCCCCCCCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H66O4S6
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

946617-97-6
Details Compound: Poly(oxy-1,2-ethanediyl), α-[2-[[(dodecylthio)thioxomethyl]thio]-2-methyl-1-oxopropyl]-ω-[2-[[(dodecylthio)thioxomethyl]thio]-2-methyl-1-oxopropoxy]-
Record name Poly(oxy-1,2-ethanediyl), α-[2-[[(dodecylthio)thioxomethyl]thio]-2-methyl-1-oxopropyl]-ω-[2-[[(dodecylthio)thioxomethyl]thio]-2-methyl-1-oxopropoxy]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=946617-97-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID101100347
Record name Poly(oxy-1,2-ethanediyl), α-[2-[[(dodecylthio)thioxomethyl]thio]-2-methyl-1-oxopropyl]-ω-[2-[[(dodecylthio)thioxomethyl]thio]-2-methyl-1-oxopropoxy]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101100347
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

755.3 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

946617-97-6
Record name Poly(oxy-1,2-ethanediyl), α-[2-[[(dodecylthio)thioxomethyl]thio]-2-methyl-1-oxopropyl]-ω-[2-[[(dodecylthio)thioxomethyl]thio]-2-methyl-1-oxopropoxy]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101100347
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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